![B1578759 Beta-Amyloid (17-40)](/img/new.no-structure.jpg)
Beta-Amyloid (17-40)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (17-40) is a useful research compound. Molecular weight is 2392.9. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-40) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Alzheimer's Disease Pathogenesis
Aβ peptides are central to the amyloid hypothesis of Alzheimer's disease, which posits that the accumulation of these peptides leads to neurotoxicity and cognitive decline. Aβ(17-40) is a truncated form of the full-length Aβ(1-42) peptide and is produced through the action of secretases on amyloid precursor protein (APP). The presence of Aβ(17-40) in the brain has been linked to various stages of AD pathology, influencing both plaque formation and neuronal health.
Biomarker Development
The measurement of Aβ levels in biological fluids, particularly plasma and cerebrospinal fluid (CSF), has emerged as a promising avenue for early diagnosis and monitoring of Alzheimer's disease.
Plasma Biomarkers
Studies have demonstrated that the ratio of Aβ(42) to Aβ(40) in plasma correlates with amyloid burden as assessed by PET imaging. Specifically, lower ratios have been linked to higher cortical amyloid deposition, making them potential biomarkers for diagnosing AD .
Biomarker | Significance |
---|---|
Plasma Aβ(42)/Aβ(40) ratio | Correlates with neocortical amyloid burden |
CSF Aβ levels | Indicative of disease progression |
Therapeutic Applications
Given the critical role of Aβ in AD pathology, it has become a primary target for therapeutic interventions aimed at reducing its levels or preventing its aggregation.
Anti-Amyloid Therapies
Recent clinical trials have focused on monoclonal antibodies targeting various forms of Aβ, including Aβ(17-40). These therapies aim to reduce amyloid plaques and improve cognitive function in patients with AD. However, results have been mixed, with some trials showing limited efficacy .
Small Molecule Inhibitors
Research into small molecules that can modulate the aggregation process of Aβ peptides is ongoing. These compounds aim to prevent the formation of toxic oligomers and plaques, thereby mitigating neurodegeneration .
Case Studies
Several case studies illustrate the application of Aβ(17-40) in clinical settings:
Case Study: Biomarker Utility
In a cohort study involving 719 individuals with varying cognitive statuses, plasma levels of Aβ(42) and Aβ(40) were measured using ultrasensitive assays. The findings indicated that while plasma levels decreased significantly during advanced stages of AD, they remained relatively stable during earlier stages such as mild cognitive impairment (MCI) . This suggests that monitoring these biomarkers could provide insights into disease progression.
Case Study: Therapeutic Outcomes
A recent trial involving an anti-Aβ antibody showed that patients receiving treatment exhibited reduced amyloid plaque levels as measured by PET scans. However, cognitive improvements were not consistently observed across all participants, highlighting the complexity of AD treatment .
Properties
Molecular Weight |
2392.9 |
---|---|
sequence |
LVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.